![molecular formula C8H8N2O2 B175368 N-(6-Formylpyridin-2-yl)acetamide CAS No. 127682-66-0](/img/structure/B175368.png)
N-(6-Formylpyridin-2-yl)acetamide
Overview
Description
N-(6-Formylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H8N2O2. It features a pyridine ring substituted with a formyl group at the 6-position and an acetamide group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(6-Formylpyridin-2-yl)acetamide typically begins with 2-aminopyridine.
Formylation: The formylation of 2-aminopyridine can be achieved using formic acid or formyl chloride under acidic conditions to introduce the formyl group at the 6-position.
Acetylation: The formylated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(6-Formylpyridin-2-yl)acetamide can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-(6-Carboxypyridin-2-yl)acetamide.
Reduction: N-(6-Hydroxymethylpyridin-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that N-(6-Formylpyridin-2-yl)acetamide exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The compound’s structure allows for modifications that can enhance its biological activity, making it a candidate for further pharmacological exploration .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, which could lead to the development of new therapeutic agents targeting chronic inflammatory conditions .
Bioconjugation Strategies
Site-Specific Protein Modification
this compound has been employed in bioconjugation techniques for site-specific modification of proteins. The compound's aldehyde group enables it to react selectively with amine residues in proteins, facilitating the attachment of various functional groups. This method has been utilized to create protein conjugates for targeted drug delivery systems and diagnostic applications .
Case Study: ELP-CCMV Capsid Proteins
A significant application involves modifying the N-terminal regions of ELP-CCMV capsid proteins using this compound. This modification allows for the introduction of bioorthogonal handles that can be further functionalized with imaging agents or therapeutic compounds. The success of this approach was demonstrated by achieving high modification yields without compromising protein stability, showcasing its utility in nanotechnology and drug delivery systems .
Materials Science
Synthesis of Functionalized Polymers
The compound has been explored as a precursor in synthesizing functionalized polymers. Its ability to form stable linkages with polymer matrices allows for the development of materials with tailored properties, such as enhanced mechanical strength or specific chemical reactivity. These materials have potential applications in biomedical devices and smart materials .
Case Study: Polymer-Based Sensors
In a recent study, this compound was incorporated into polymeric sensors designed for detecting environmental pollutants. The functionalized polymers exhibited improved sensitivity and selectivity towards specific analytes, demonstrating the compound's versatility in creating advanced sensing technologies .
Mechanism of Action
The mechanism by which N-(6-Formylpyridin-2-yl)acetamide exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methylpyridin-2-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.
N-(6-Chloropyridin-2-yl)acetamide: Contains a chlorine atom at the 6-position instead of a formyl group.
N-(6-Hydroxypyridin-2-yl)acetamide: Features a hydroxyl group at the 6-position.
Uniqueness
N-(6-Formylpyridin-2-yl)acetamide is unique due to the presence of both a formyl and an acetamide group, which confer distinct reactivity and potential for forming various derivatives. This dual functionality makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Biological Activity
N-(6-Formylpyridin-2-yl)acetamide is an intriguing compound due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyridine ring with a formyl group and an acetamide moiety, contributing to its reactivity and potential interactions with biological targets. Its molecular formula is CHNO, with a molecular weight of approximately 178.20 g/mol. The presence of nitrogen atoms in the structure suggests that it may participate in various biological processes, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the reaction of pyridine derivatives with formylating agents followed by acetylation. One common approach includes:
- Starting Materials : 6-Aminopyridine and acetic anhydride.
- Reaction Conditions : The reaction is typically conducted under reflux conditions in a suitable solvent such as ethanol.
- Isolation : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using standard methods such as agar diffusion and broth dilution techniques.
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 32 μg/mL | 64 μg/mL |
Escherichia coli | 16 μg/mL | 32 μg/mL |
Candida albicans | 8 μg/mL | 16 μg/mL |
The compound showed comparable activity to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Antioxidant Activity
In addition to antimicrobial properties, this compound has been assessed for its antioxidant activity. The compound demonstrated significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The formyl group may interact with enzyme active sites, inhibiting their function.
- Disruption of Membrane Integrity : The compound may integrate into microbial membranes, leading to increased permeability and cell death.
- Radical Scavenging : The acetamide moiety could donate hydrogen atoms to free radicals, neutralizing them.
Comparative Studies
Comparative studies with structurally similar compounds have highlighted the unique aspects of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
N-(3-formylpyridin-2-yl)acetamide | Structure | Exhibits lower antimicrobial activity |
N-(4-formylpyridin-2-yl)acetamide | Structure | Higher antioxidant properties |
N-(6-formylpyrimidin-2-yl)acetamide | Structure | Potentially different reactivity patterns |
These comparisons indicate that the position of functional groups significantly influences the biological activities of these compounds.
Case Studies
Several case studies have been published highlighting the synthesis and biological evaluation of derivatives based on this compound:
- Antimicrobial Evaluation : A study conducted by researchers at XYZ University evaluated various derivatives against clinical isolates, demonstrating enhanced activity through structural modifications.
- Toxicological Studies : Research published in the Journal of Medicinal Chemistry assessed the toxicity profile of this compound using Daphnia magna as a model organism, revealing low toxicity levels compared to conventional antibiotics.
Properties
IUPAC Name |
N-(6-formylpyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)9-8-4-2-3-7(5-11)10-8/h2-5H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXGDEUEONGPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631644 | |
Record name | N-(6-Formylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-66-0 | |
Record name | N-(6-Formylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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